molecular formula C11H6F3NO2 B1325378 2-(2-Trifluoromethylbenzoyl)oxazole CAS No. 898759-62-1

2-(2-Trifluoromethylbenzoyl)oxazole

Cat. No. B1325378
M. Wt: 241.17 g/mol
InChI Key: DXYLNPPFAMNPBH-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is a heterocyclic compound that includes an oxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole has been a subject of research for many years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new and efficient method for the synthesis of 2-trifluoromethyl benzoxazoles has been developed, which involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular structure of 2-(2-Trifluoromethylbenzoyl)oxazole consists of an oxazole ring attached to a benzoyl group with a trifluoromethyl substituent . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H .

Scientific Research Applications

Synthesis and Reactivity

  • Oxazole compounds, including 2-(2-Trifluoromethylbenzoyl)oxazole, are significant in synthesizing various compounds and intermediates. A study highlighted the efficient synthesis of oxazoles like 2,4-Oxazole through a gold-catalyzed oxidation strategy. This process demonstrated the importance of certain ligands in tempering the reactivity of in situ-generated gold carbenes, opening new opportunities in oxidative gold catalysis (Luo et al., 2012).

Tautomerization and Metal-Induced Reactions

  • Oxazoles, such as 2-(2-Trifluoromethylbenzoyl)oxazole, undergo unique transformations in the presence of metals. A study demonstrated the transformation of oxazole molecules to their corresponding carbene tautomers in a metal-induced process, showcasing their versatility in chemical reactions (Ruiz & Perandones, 2009).

Fluorescent and Colorimetric Sensing

  • Oxazole derivatives, such as 2-(2-Trifluoromethylbenzoyl)oxazole, play a role in sensing applications. For example, a study utilized oxazole-based compounds as selective fluorescent and colorimetric sensors for metal ions, demonstrating their potential in environmental and analytical chemistry (Ruan, Maisonneuve, & Xie, 2011).

Catalysis and Functionalization

  • In the realm of catalysis, 2-(2-Trifluoromethylbenzoyl)oxazole-related compounds have been employed in Suzuki coupling reactions. This methodology is effective for the functionalization of oxazoles, showcasing their utility in creating diverse chemical structures (Ferrer Flegeau, Popkin, & Greaney, 2006).

Supramolecular Chemistry

  • Oxazole compounds are also explored in supramolecular chemistry due to their ability to form diverse interactions. Studies on triazoles and related structures demonstrate their application in creating functional units for anion recognition, catalysis, and other areas (Schulze & Schubert, 2014).

Antimicrobial and Antiprotozoal Activity

  • The antimicrobial and antiprotozoal activities of oxazole derivatives have been a subject of research. For instance, studies on substituted oxazoles showed potential in treating protozoal infections, highlighting the medical significance of these compounds (Carballo et al., 2017).

Future Directions

Oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole have significant potential in medicinal chemistry due to their ability to interact with various biological targets . Future research will likely focus on the synthesis of diverse oxazole derivatives and the exploration of their biological activities .

properties

IUPAC Name

1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYLNPPFAMNPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642071
Record name (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Trifluoromethylbenzoyl)oxazole

CAS RN

898759-62-1
Record name (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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